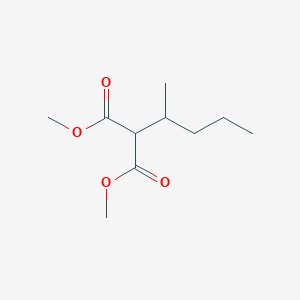

Dimethyl (2-pentyl)malonate

Description

Dimethyl (2-pentyl)malonate is a dialkyl ester of malonic acid, featuring a 2-pentyl substituent at the central methylene position. Its molecular formula is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol. Structurally, it consists of two methyl ester groups and a branched pentyl chain, which influences its physicochemical properties and reactivity. Malonate esters are widely recognized for their active methylene group, enabling alkylation, condensation, and cyclization reactions .

Properties

CAS No. |

39520-20-2 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 2-pentan-2-ylpropanedioate |

InChI |

InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 |

InChI Key |

NGZUPLDGHPUDDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl Malonate (C₅H₈O₄)

- Structure : Simplest malonate ester with two methyl groups.

- Properties: pKa: 2.34 (acidic methylene group) . Solubility: Miscible with organic solvents (e.g., methanol, DMSO) .

- Applications :

- Reactivity : Undergoes alkylation, Michael additions, and decarboxylation .

Diethyl (2-Pentyl)malonate (C₁₂H₂₂O₄)

- Structure : Ethyl ester analog with a 2-pentyl substituent.

- Properties: Physical State: Transparent liquid . Solubility: Organic solvents (methanol, acetone) .

- Applications :

- Key Difference : Ethyl esters generally exhibit lower volatility and slower reactivity compared to methyl esters due to increased steric bulk .

Dimethyl (2-Methoxyphenoxy)malonate (C₁₂H₁₄O₆)

- Structure : Aromatic substituent with a methoxy group.

- Properties :

- Applications :

- Reactivity: The electron-rich phenoxy group directs electrophilic substitutions, contrasting with aliphatic malonates .

Dimethyl 2-(4-Chloro-2-Nitrophenyl)malonate (C₁₁H₁₀ClNO₆)

- Structure : Nitro and chloro substituents on phenyl ring.

- Properties :

- Applications :

Diethyl Malonate (C₇H₁₂O₄)

- Structure : Diethyl ester of malonic acid.

- Properties :

- Applications :

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications |

|---|---|---|---|---|

| Dimethyl (2-pentyl)malonate* | C₁₁H₂₀O₄ | 216.27 | Liquid† | Agrochemicals, catalysis |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | Liquid | Fragrances, barbiturates |

| Diethyl (2-pentyl)malonate | C₁₂H₂₂O₄ | 230.30 | Liquid | Polymerization, TiO₂ |

| Dimethyl (2-methoxyphenoxy)malonate | C₁₂H₁₄O₆ | 254.24 | Solid | Pharmaceuticals |

*Inferred data; †Assumed based on diethyl analog .

Table 2: Reactivity and Functionalization

Q & A

Q. What experimental methods are used to characterize the physicochemical properties of dimethyl (2-pentyl)malonate?

Key properties (e.g., molecular weight, boiling point, solubility) are determined via:

Q. How should this compound be safely handled in laboratory settings?

- Storage : In airtight containers at 4–25°C, away from oxidizers and heat sources due to its low autoignition temperature .

- PPE : Use nitrile gloves, goggles, and fume hoods to minimize dermal/ocular exposure (dermal absorption: ~2–15% in analog studies) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Q. What synthetic routes are available for this compound?

- Palladium-Catalyzed Allylation : Reacting alkenylidenemalonates with allylic acetates using Pd(0)/PPh₃ catalysts in DMF .

- Esterification : Malonic acid with methanol under acidic conditions, followed by alkylation at the α-position .

Advanced Research Questions

Q. How does this compound confer neuroprotection in ischemia-reperfusion injury models?

- Mechanism : Inhibits mitochondrial ROS by blocking succinate dehydrogenase (SDH), stabilizing HIF-1α, and reducing caspase-3 activation .

- In Vivo Models : Transient middle cerebral artery occlusion (tMCAO) in rats; infarct volume measured via TTC staining, neurological scoring (median ± C.I.) .

- Dosage : 50–100 mg/kg intraperitoneal administration pre-reperfusion .

Q. What methodologies assess the pharmacokinetics of this compound?

- Dermal Absorption : In vitro Franz diffusion cells with pig/human skin; receptor fluid analyzed via GC/MS (absorption: 0.2–30% over 24–50 hrs) .

- Metabolic Fate : LC-MS/MS identifies metabolites (e.g., malonic acid, methyl esters); no structural alerts for carcinogenicity/mutagenicity per QSAR models .

Q. How do environmental persistence and bioaccumulation of this compound compare to analogs?

Q. What catalytic systems optimize the hydrogenation of this compound to hydroxy derivatives?

- Homogeneous Catalysis : Ru or Rh complexes (e.g., RuCl₃·3H₂O) under 5–10 bar H₂ at 80°C yield methyl 3-hydroxypropanoate (95% conversion) .

- Product Analysis : FTIR and GC monitor ester-to-alcohol conversion; enantiomeric excess determined via chiral HPLC .

Q. How is this compound’s neurotoxicity evaluated in mechanistic studies?

Q. What factors influence enantioselectivity in organocatalytic reactions with this compound?

- Catalyst Design : Bifunctional cinchonine-thiourea derivatives achieve >90% ee in Michael additions to nitroolefins (e.g., β-nitrostyrene) .

- Solvent Effects : Non-polar solvents (toluene) enhance hydrogen bonding vs. polar aprotic solvents (DMF) .

Q. How does this compound modulate mitochondrial membrane potential (MMP) in disease models?

- Assays : JC-1 staining or TMRM fluorescence in cardiomyocytes; SDH inhibition reduces MMP hyperpolarization post-cardiac arrest .

- Mechanistic Link : MMP stabilization correlates with reduced cytochrome C release and mtROS production .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.